An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Structure, Properties, and Characterization
An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol .[1] This molecule belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities and are key components in many therapeutic agents. The presence of the cyclopropyl, phenyl, and carboxylic acid functional groups suggests a molecule with potential for diverse chemical interactions and biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.
Chemical Structure and Synthesis
The chemical structure of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is defined by a central pyrazole ring substituted with a cyclopropyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 5-position. The systematic IUPAC name for this compound is 5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid.
Caption: 2D Chemical Structure of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Retrosynthetic Analysis and Proposed Synthesis
A common and effective method for the synthesis of pyrazole-5-carboxylic acids involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester group. A plausible synthetic route for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
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Step 1: Claisen Condensation. To a solution of sodium ethoxide (NaOEt) in absolute ethanol, ethyl cyclopropylacetate is added dropwise at room temperature. Diethyl oxalate is then added, and the mixture is stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a weak acid and extracted with an organic solvent. The organic layer is dried and concentrated to yield diethyl 2-(cyclopropylacetyl)malonate.
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Step 2: Cyclocondensation. The resulting β-keto ester from Step 1 is dissolved in glacial acetic acid. Phenylhydrazine is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to give the crude ethyl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate.
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Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. Further purification can be achieved by recrystallization.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Known Value | Experimental Protocol |
| Molecular Formula | C13H12N2O2 | Mass Spectrometry |
| Molecular Weight | 228.25 g/mol | Mass Spectrometry |
| Appearance | Solid (likely crystalline) | Visual Inspection |
| pKa | Estimated: 3-5 (for the carboxylic acid) | Potentiometric Titration or UV-Vis Spectroscopy |
| logP (Octanol/Water) | Predicted XlogP: 2.3[1] | Shake-flask method or HPLC |
| Aqueous Solubility | Likely low | Kinetic or Thermodynamic Solubility Assays |
Experimental Determination of Physicochemical Properties
1. pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
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Protocol:
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A known concentration of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pKa is determined as the pH at the half-equivalence point.
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2. logP Determination by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
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Protocol:
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A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
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The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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logP is the logarithm of P. For ionizable compounds, it is crucial to control the pH of the aqueous phase, and the resulting value is the distribution coefficient (logD).[2]
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3. Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption.
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Protocol (Thermodynamic Solubility):
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An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
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The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).
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Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, cyclopropyl, and pyrazole rings, as well as the carboxylic acid proton.
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Expected Chemical Shifts (δ, ppm):
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Phenyl protons: 7.0-8.0 (multiplets)
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Pyrazole proton (at C4): 6.5-7.5 (singlet)
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Cyclopropyl protons: 0.5-2.0 (multiplets)
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Carboxylic acid proton: >10 (broad singlet), may be exchangeable with D₂O.[3]
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule.
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Expected Chemical Shifts (δ, ppm):
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Carboxylic acid carbonyl: 160-170
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Aromatic and pyrazole carbons: 110-150
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Cyclopropyl carbons: 5-20
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Expected Findings:
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Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 229.09715. In negative ion mode, the [M-H]⁻ peak would be at m/z 227.08259.[1]
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Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for phenylpyrazoles may involve cleavage of the pyrazole ring and loss of substituents.
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Potential Applications and Biological Relevance
Pyrazole derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The structural motifs present in 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid suggest potential for biological activity. For instance, derivatives of N-(3-cyclopropyl-1H-pyrazol-5-yl) have been investigated as potential antitumor agents.[4] Further screening and biological evaluation of this specific compound would be necessary to determine its therapeutic potential.
Conclusion
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a molecule of significant interest due to its pyrazole core and functional group decorations. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standard protocols for the determination of its key physicochemical and spectroscopic properties. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel pyrazole derivatives for potential applications in drug discovery and development.
References
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PubChem. 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
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PubChemLite. 3-cyclopropyl-1-phenyl-1h-pyrazole-5-carboxylic acid. [Link]
- Google Patents. WO2001012189A1 - 3(5)
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ACD/Labs. LogP vs LogD - What is the Difference?. [Link]
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Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts. [Link]
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Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
